1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline
Overview
Description
1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline is a heterocyclic compound with the molecular formula C₁₂H₈N₂O It is a member of the epoxide family and is characterized by its unique structure, which includes an oxirene ring fused to a phenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline typically involves the reaction of 1,10-phenanthroline with sodium hypochlorite and tetra(n-butyl)ammonium hydrogensulfate in a chloroform-water mixture. The reaction is carried out under vigorous stirring for about an hour, followed by separation and purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different epoxide derivatives, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline, widely used as a ligand in coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with similar structural features but different chemical properties.
1,10-Phenanthroline-5,6-dione: A related compound with distinct reactivity due to the presence of dione groups.
Uniqueness: this compound stands out due to its epoxide ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other phenanthroline derivatives .
Properties
IUPAC Name |
1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHROHZSIPVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983665 | |
Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65115-91-5 | |
Record name | 1,10-Phenanthroline 5,6-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065115915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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